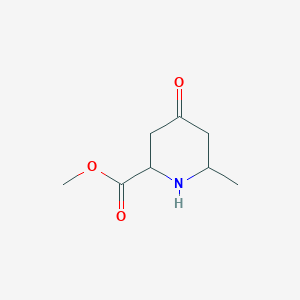![molecular formula C12H10N2O2 B13037345 2-([2,2'-Bipyridin]-6-yl)acetic acid](/img/structure/B13037345.png)
2-([2,2'-Bipyridin]-6-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-([2,2’-Bipyridin]-6-yl)acetic acid is a compound that belongs to the bipyridine family. Bipyridines are well-known for their ability to coordinate with metal ions, making them valuable in various fields such as coordination chemistry, catalysis, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-([2,2’-Bipyridin]-6-yl)acetic acid typically involves the coupling of 2,2’-bipyridine with acetic acid derivatives. One common method is the reaction of 2,2’-bipyridine with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 2-([2,2’-Bipyridin]-6-yl)acetic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-([2,2’-Bipyridin]-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The bipyridine moiety can participate in substitution reactions, especially in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-([2,2’-Bipyridin]-6-yl)acetic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-([2,2’-Bipyridin]-6-yl)acetic acid primarily involves its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, including:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A parent compound with similar coordination properties but lacking the acetic acid moiety.
4,4’-Bipyridine: Another bipyridine isomer with different coordination behavior due to the position of the nitrogen atoms.
2,2’-Bipyridine-5,5’-dicarboxylic acid: A derivative with additional carboxylic acid groups, offering different coordination and reactivity properties.
Uniqueness
2-([2,2’-Bipyridin]-6-yl)acetic acid is unique due to the presence of the acetic acid moiety, which can provide additional coordination sites and influence the overall reactivity and properties of the compound. This makes it a versatile ligand in coordination chemistry and a valuable compound in various research applications .
Eigenschaften
Molekularformel |
C12H10N2O2 |
|---|---|
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
2-(6-pyridin-2-ylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)8-9-4-3-6-11(14-9)10-5-1-2-7-13-10/h1-7H,8H2,(H,15,16) |
InChI-Schlüssel |
AXZDEQRRIGQOPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC=CC(=N2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-N-Hydroxy-1'-(3-methoxypropyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13037264.png)


![4-Methyl-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13037275.png)
![3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylicacid](/img/structure/B13037279.png)






![(3S)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13037323.png)


